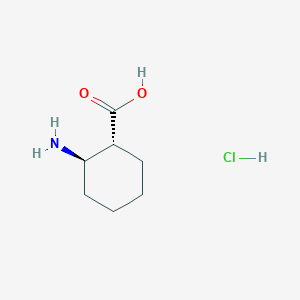

(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIOBHOEZYKCJV-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158414-46-1 | |

| Record name | Cyclohexanecarboxylic acid, 2-amino-, hydrochloride (1:1), (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158414-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride physical properties

An In-depth Technical Guide on the Physical Properties of (1R,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

Introduction

(1R,2R)-2-Aminocyclohexanecarboxylic acid is a non-proteinogenic, alicyclic β-amino acid. As a chiral building block, its hydrochloride salt is of significant interest to researchers and drug development professionals. The defined stereochemistry of this compound, with the amine and carboxylic acid groups in a trans configuration, makes it a valuable synthon in asymmetric synthesis. It is particularly utilized in the construction of peptides, peptidomimetics, and other complex molecular architectures where precise three-dimensional orientation is critical for biological activity, such as in the development of enzyme inhibitors or receptor ligands.[1]

The physical properties of a starting material are paramount as they dictate storage conditions, solvent selection, reaction setup, and purification strategies. Furthermore, these properties serve as critical quality control parameters to ensure the identity, purity, and consistency of the material from batch to batch. This guide provides a detailed examination of the core physical and spectroscopic properties of this compound, supported by field-proven experimental protocols for their validation.

Chemical Identity and Structure

The structural integrity and stereochemical purity of this compound are the foundation of its utility. The hydrochloride salt form enhances stability and often improves handling characteristics compared to the free amino acid.

| Identifier | Value | Source |

| IUPAC Name | (1R,2R)-2-Aminocyclohexane-1-carboxylic acid hydrochloride | - |

| Synonyms | trans-(1R,2R)-2-Aminocyclohexanecarboxylic acid HCl | - |

| CAS Number | 26685-83-6 (for free acid) | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2] |

| Molecular Weight | 179.65 g/mol | [2] |

The "(1R,2R)" designation defines the absolute configuration at the two chiral centers, ensuring a specific spatial arrangement that is crucial for its intended applications in stereoselective synthesis.

Core Physical Properties

The macroscopic physical properties are the first line of assessment for any chemical compound, providing immediate indicators of its identity and purity.

Appearance and Physical State

(1R,2R)-2-Aminocyclohexanecarboxylic acid is typically supplied as a solid material. Variations in appearance can sometimes indicate the presence of impurities or differences in crystalline form.

| Property | Description | Source |

| Physical State | Solid, powder to crystal | [1] |

| Color | White to light yellow | [1] |

Melting Point

Protocol 3.2.1: Melting Point Determination via Capillary Method

This protocol describes the standard procedure for determining the melting point range of a solid crystalline sample using a digital melting point apparatus.

Causality: The principle relies on observing the temperature range over which the solid phase transitions to a liquid phase. The rate of heating is critical; slow heating near the expected melting point is necessary to ensure thermal equilibrium between the sample and the heating block, allowing for an accurate reading.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Calibration: Before measurement, calibrate the apparatus using a certified standard with a known melting point near the expected range (e.g., caffeine, 235-238 °C).

-

Measurement:

-

Place the packed capillary into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point.

-

Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For high-purity samples, this range should be narrow (≤ 2 °C).

Solubility Profile

Solubility is a critical parameter for selecting appropriate solvents for reactions, purifications (recrystallization), and analytical sample preparation. The hydrochloride salt form generally imparts higher solubility in polar protic solvents compared to the free amino acid.

| Solvent | Solubility | Source |

| Water | Soluble | [3] |

| DMSO | Soluble | [3] |

Protocol 3.3.1: Qualitative Solubility Determination

This protocol provides a systematic approach to assessing the solubility of the compound in various solvents.

Methodology:

-

Preparation: Add approximately 10 mg of the compound to a small test tube.

-

Solvent Addition: Add 0.5 mL of the test solvent to the tube.

-

Observation: Agitate the mixture using a vortex mixer for 30 seconds. Visually inspect for dissolution.

-

Heating: If the compound is not soluble at room temperature, gently warm the mixture in a water bath and observe any changes.

-

Classification:

-

Soluble: Complete dissolution is observed.

-

Slightly Soluble: Partial dissolution is observed.

-

Insoluble: No visible dissolution occurs.

-

-

Testing Hierarchy: Perform tests with a range of solvents, from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate), to polar aprotic (e.g., acetone), and polar protic (e.g., ethanol, methanol, water).

Optical Activity

As a chiral molecule, the compound's ability to rotate plane-polarized light is its defining physical characteristic and an absolute confirmation of its stereochemical identity and enantiomeric purity. The specific rotation is a standardized measure of this property.

| Property | Value | Conditions | Source |

| Specific Rotation [α]D | -74.0° to -79.0° | c=1 in H₂O at 20°C (for free acid) | [1] |

Protocol 3.4.1: Measurement of Specific Rotation

This protocol details the use of a polarimeter to measure the specific rotation of the compound.

Causality: Chiral molecules interact with plane-polarized light, causing the plane of polarization to rotate. The magnitude and direction of this rotation are dependent on the molecule's structure, concentration, path length, temperature, and the wavelength of light used.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of solvent (e.g., 10.0 mL of deionized water) in a volumetric flask. This creates a solution of known concentration (c, in g/mL).

-

Instrument Blank: Fill the polarimeter cell (of known path length, l, in decimeters) with the pure solvent and zero the instrument.

-

Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l)

-

Reporting: Report the specific rotation along with the temperature, wavelength (typically the sodium D-line, 589 nm), concentration, and solvent used.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, confirming the presence of key functional groups and the overall atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure by identifying the different types of protons and their relationships in the molecule.

Expected ¹H NMR Features:

-

Cyclohexane Ring Protons: A series of complex, overlapping multiplets in the aliphatic region (~1.2-3.5 ppm). The protons alpha to the carbonyl and amino groups will be shifted further downfield.

-

Amine Protons (-NH₃⁺): A broad signal, the chemical shift of which is highly dependent on concentration and the solvent used.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically found far downfield (>10 ppm), though it may exchange with solvent protons (like D₂O) and become unobservable.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the principal functional groups within the molecule.

Expected Characteristic IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band, typically centered around 3000 cm⁻¹.

-

N-H Stretch (Ammonium Salt): A broad, strong band in the region of 3200-2800 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

Protocol 4.2.1: IR Spectrum Acquisition via Attenuated Total Reflectance (ATR)

Methodology:

-

Instrument Background: Ensure the ATR crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to expected values for the functional groups.

Visualization of Experimental Workflows

Visual workflows provide a clear, at-a-glance understanding of the logical sequence of operations required for compound characterization.

Caption: Logical workflow for the comprehensive characterization of the compound.

Caption: Step-by-step protocol for measuring optical rotation.

Summary and Conclusion

This compound is a key chiral building block whose utility is fundamentally linked to its physical and structural properties. This guide has detailed these essential characteristics, providing both reference data and the experimental frameworks necessary for its verification.

Summary of Key Properties:

| Property | Typical Value / Description | Significance |

| Appearance | White to light yellow crystalline solid | Basic identity and purity check |

| Melting Point | Expected near 233-236 °C | Critical indicator of purity |

| Solubility | Soluble in water and DMSO | Guides solvent choice for reactions & analysis |

| Specific Rotation | ~ -74° to -79° (for free acid) | Confirms stereochemical identity & purity |

| Spectroscopy | Characteristic IR & NMR signals | Confirms molecular structure |

For researchers in pharmaceutical development and organic synthesis, a thorough understanding and validation of these properties are non-negotiable first steps. They ensure the quality and consistency of the material, which in turn underpins the reliability and reproducibility of subsequent synthetic transformations and biological evaluations.

References

-

SQUARIX. (+/-)-cis-2-Aminocyclohexane-1-carboxylic acid hydrochloride. [Link]

-

PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. [Link]

-

PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. [Link]

-

CAS Common Chemistry. Nylon 66. [Link]

-

PubChem. 2-Aminocyclohexanecarboxylic acid. [Link]

-

MySkinRecipes. (1R,2R)-2-Aminocyclohexanecarboxylic Acid. [Link]

Sources

An In-Depth Technical Guide to (1R,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

<

Executive Summary: (1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride is a chiral, non-proteinogenic β-amino acid derivative of significant interest to the pharmaceutical and chemical research sectors. Its conformationally constrained cyclohexane ring and defined stereochemistry make it a valuable building block for synthesizing peptidomimetics, therapeutic agents, and other complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, including a detailed calculation of its molecular weight, outlines a general synthetic approach, discusses its critical applications in drug development, and presents a standardized protocol for its analytical characterization.

Introduction: The Significance of a Constrained Amino Acid

(1R,2R)-2-Aminocyclohexanecarboxylic acid is a carbocyclic β-amino acid, a class of compounds that has garnered substantial attention in medicinal chemistry. Unlike their linear α-amino acid counterparts, the cyclic backbone of this molecule imparts significant conformational rigidity. This structural constraint is highly desirable in drug design, as it allows for the creation of peptides and small molecules with predictable and stable three-dimensional structures.[1][2]

The specific stereoisomer, (1R,2R), denotes a trans configuration of the amino and carboxylic acid groups on the cyclohexane ring. This precise spatial arrangement is crucial for directing the folding of peptide chains into specific secondary structures, such as helices and turns, which are often essential for biological activity.[2][3] As the hydrochloride salt, the compound exhibits improved solubility and stability, making it more amenable to handling and use in various synthetic applications.

Physicochemical Properties and Molecular Weight Determination

The fundamental characteristics of this compound are essential for its application in quantitative and structural research. These properties are summarized below.

Core Data Summary

| Property | Value | Source(s) |

| IUPAC Name | (1R,2R)-2-Aminocyclohexane-1-carboxylic acid hydrochloride | N/A |

| CAS Number | 158414-46-1 | [4] |

| Molecular Formula | C₇H₁₄ClNO₂ | Derived |

| Molecular Weight | 179.64 g/mol | Calculated |

| Appearance | White to light yellow powder or crystal | |

| Parent Compound Formula | C₇H₁₃NO₂ | [5][6] |

| Parent Compound MW | 143.18 g/mol | [5][6] |

Detailed Molecular Weight Calculation

The molecular weight of the hydrochloride salt is the sum of the molecular weight of the parent amino acid and the molecular weight of hydrogen chloride (HCl).

-

Parent Compound ((1R,2R)-2-Aminocyclohexanecarboxylic Acid):

-

Formula: C₇H₁₃NO₂

-

Atomic Weights:

-

Carbon (C): 12.011 u x 7 = 84.077 u

-

Hydrogen (H): 1.008 u x 13 = 13.104 u

-

Nitrogen (N): 14.007 u x 1 = 14.007 u

-

Oxygen (O): 15.999 u x 2 = 31.998 u

-

-

Total Weight of Parent: 84.077 + 13.104 + 14.007 + 31.998 = 143.186 g/mol [5]

-

-

Hydrogen Chloride (HCl):

-

Atomic Weights:

-

Hydrogen (H): 1.008 u

-

Chlorine (Cl): 35.453 u

-

-

Total Weight of HCl: 1.008 + 35.453 = 36.461 g/mol

-

-

Final Hydrochloride Salt Molecular Weight:

-

Weight of Parent + Weight of HCl = 143.186 g/mol + 36.461 g/mol = 179.647 g/mol

-

This calculated value is the basis for all stoichiometric calculations in synthesis and analysis.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (1R,2R)-2-Aminocyclohexanecarboxylic acid is a critical process, as stereochemical integrity is paramount for its intended applications. A common and effective strategy involves the asymmetric desymmetrization of a meso starting material, which allows for the selective formation of the desired stereoisomer.

A generalized workflow for such a synthesis is outlined below. The key principle is to use a chiral auxiliary or catalyst to break the symmetry of a prochiral molecule, thereby establishing the (1R,2R) stereocenters.

Caption: Generalized workflow for the asymmetric synthesis of the target compound.

Applications in Research and Drug Development

The unique structural features of (1R,2R)-2-Aminocyclohexanecarboxylic acid make it a powerful tool for scientists in drug discovery.

-

Peptidomimetics and Foldamers: Its primary application is in the construction of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation.[1] Oligomers of trans-2-aminocyclohexanecarboxylic acid are known to adopt stable 14-helix secondary structures, providing a predictable scaffold for presenting functional groups in a defined spatial orientation.[2]

-

Constrained Ligands: The rigid cyclohexane ring is used to lock the conformation of flexible drug molecules. By incorporating this moiety, researchers can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

-

Chiral Building Block: Beyond peptides, it serves as a versatile chiral synthon for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[7] Its bifunctional nature (amine and carboxylic acid) allows for sequential and orthogonal chemical modifications.

Experimental Protocol: Purity Assessment by HPLC-MS

To ensure the quality and identity of this compound for use in sensitive applications, a robust analytical method is required. The following protocol describes a standard High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.

Objective: To determine the purity and confirm the molecular mass of the title compound.

Instrumentation:

-

HPLC system with a UV detector

-

Mass Spectrometer (Electrospray Ionization - ESI)

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample: ~1 mg/mL of this compound dissolved in Mobile Phase A.

Methodology:

-

System Preparation: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min. Causality: Equilibration ensures a stable baseline and reproducible retention times.

-

Sample Injection: Inject 10 µL of the prepared sample onto the column.

-

Chromatographic Separation: Run a linear gradient elution as follows:

-

0-2 min: Hold at 5% B

-

2-15 min: Ramp from 5% B to 95% B

-

15-17 min: Hold at 95% B

-

17-18 min: Return to 5% B

-

18-23 min: Re-equilibrate at 5% B

-

Rationale: The gradient is designed to elute the polar analyte while washing out any less polar impurities.

-

-

Detection:

-

UV Detection: Monitor at 210 nm. The carboxylic acid and amine groups have minimal chromophores, so low wavelength detection is necessary.

-

MS Detection: Operate the mass spectrometer in positive ESI mode. Scan a mass range from m/z 50 to 500. Justification: Positive mode is used to detect the protonated parent molecule [M+H]⁺.

-

-

Data Analysis (Self-Validation):

-

Purity: Integrate the peak area of the analyte in the UV chromatogram. Purity is calculated as (Analyte Peak Area / Total Peak Area) x 100%.

-

Identity Confirmation: Extract the mass spectrum for the main analyte peak. The spectrum should show a prominent ion at m/z 144.1 corresponding to the protonated parent molecule [C₇H₁₃NO₂ + H]⁺. The hydrochloride salt dissociates in solution, so the detected mass is that of the free base.

-

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[8] An inert atmosphere is recommended for long-term storage to prevent potential degradation.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin.

Conclusion

This compound is more than a simple chemical; it is a precision tool for molecular design. Its well-defined physicochemical properties, centered around a molecular weight of 179.64 g/mol , combined with its rigid stereochemistry, provide researchers and drug developers with a reliable building block to construct conformationally defined molecules. From inducing specific folds in peptides to serving as a chiral scaffold for complex APIs, its role in advancing modern medicinal and synthetic chemistry is well-established and continues to grow.

References

-

PubChem. 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Vass, E., et al. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science, 16(11), 613-20. [Link]

-

Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]

-

Cabré, G., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8215-8222. [Link]

-

PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

Sources

- 1. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 2. bif.wisc.edu [bif.wisc.edu]

- 3. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 158414-46-1|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (1R,2R)-2-Aminocyclohexadecanecarboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

A Technical Guide to the Structural Elucidation of (1R,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

Introduction

(1R,2R)-2-Aminocyclohexanecarboxylic acid is a chiral cyclic β-amino acid, a structural motif of significant interest in medicinal chemistry and materials science. Its constrained cyclohexane backbone imparts a defined conformational preference, making it a valuable building block for peptidomimetics, foldamers, and pharmacologically active agents. The hydrochloride salt form enhances stability and solubility, rendering it suitable for pharmaceutical development. The precise determination of its three-dimensional structure, including its absolute stereochemistry, is paramount for understanding its biological activity and for quality control during synthesis and formulation.

This in-depth technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of (1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride. As Senior Application Scientists, we move beyond mere procedural descriptions to explain the underlying scientific rationale for each analytical choice. The workflow is designed as a self-validating system, where orthogonal techniques provide complementary data, culminating in a cohesive and irrefutable structural assignment.

Logical Workflow for Structure Elucidation

The elucidation process is a systematic investigation, beginning with confirmation of the molecular formula and connectivity and progressing to the definitive determination of its three-dimensional arrangement in space. Each step provides critical information that informs the next, ensuring an efficient and rigorous analysis.

Caption: A logical workflow for the comprehensive structure elucidation of this compound.

Mass Spectrometry: Confirming the Foundation

Expertise & Experience: The first step in analyzing any compound is to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing an exact mass that can be used to determine the elemental composition with high confidence. For a molecule like this compound, electrospray ionization (ESI) is the preferred technique due to the polar and ionic nature of the analyte.

Trustworthiness: A self-validating protocol involves observing the protonated molecule [M+H]⁺ and analyzing its isotopic pattern. The presence of chlorine (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) in the hydrochloride salt provides an additional layer of confirmation.

Expected Mass Spectral Data

| Ion Species | Calculated Exact Mass (C₇H₁₄NO₂Cl) | Expected Observation [M+H]⁺ | Key Fragmentation Pathways |

| [M+H]⁺ (³⁵Cl) | 179.0713 | 144.1025 (loss of HCl) | Loss of H₂O, Loss of CO₂, Ring opening |

| [M+H]⁺ (³⁷Cl) | 181.0684 | 144.1025 (loss of HCl) | See above |

| [M-H₂O+H]⁺ | - | 126.0919 | Subsequent fragmentation |

| [M-COOH+H]⁺ | - | 100.1126 | Subsequent fragmentation |

Note: In ESI-MS, the hydrochloride salt will dissociate in solution. The observed mass will be that of the free amino acid, protonated. The molecular weight of the free amino acid (C₇H₁₃NO₂) is 143.18 g/mol .[1][2][3]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Chromatography:

-

Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% acetonitrile.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (ESI-Positive Mode):

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Data Analysis: Extract the mass for the main chromatographic peak and use a formula calculator to confirm the elemental composition based on the exact mass. The fragmentation of cyclic alkanes often involves the loss of ethylene (M-28).[4] For carboxylic acids, characteristic losses include water (M-18) and the carboxyl group (M-45).[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For an amino acid hydrochloride, we expect to see characteristic vibrations for the carboxylic acid, the protonated amine (ammonium), and the aliphatic C-H bonds of the cyclohexane ring.

Trustworthiness: The key to a trustworthy interpretation is recognizing the broad, overlapping nature of the O-H (from the carboxylic acid) and N-H (from the ammonium) stretching vibrations, which is a hallmark of amino acid salts.

Expected FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad) | Strong hydrogen bonding broadens this peak significantly.[6] |

| Ammonium N-H | Stretch | 2800-3200 (broad, overlaps with O-H) | The protonated amine shows broad absorption in this region. |

| Alkane C-H | Stretch | 2850-2960 | Characteristic of the cyclohexane ring. |

| Carbonyl C=O | Stretch | ~1700-1725 | Hydrogen bonding typically shifts this to a lower frequency.[7] |

| Ammonium N-H | Bend | ~1500-1600 | A key indicator of the protonated amine. |

| Carboxylic Acid C-O | Stretch | ~1210-1320 | Coupled with O-H bending. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the clean ATR crystal before running the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the key absorption bands and compare them to the expected values for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments allows for the complete assignment of all proton and carbon signals, confirming the cyclohexane-1-carboxy-2-amine skeleton and establishing the trans relative stereochemistry.

Trustworthiness: The self-validating aspect of NMR lies in the synergy of the experiments. COSY establishes proton-proton couplings within the same spin system, while HSQC correlates each proton directly to its attached carbon. This cross-correlation provides an unambiguous map of the molecular framework. For the (1R,2R) isomer, which is a trans configuration, the coupling constants between the protons at C1 and C2 are expected to be large (axial-axial coupling), a key diagnostic feature.

Expected NMR Data (Illustrative, in D₂O)

¹H NMR:

-

δ ~3.0-3.5 ppm: Multiplet, 1H (proton at C2, adjacent to -NH₃⁺).

-

δ ~2.5-2.9 ppm: Multiplet, 1H (proton at C1, adjacent to -COOH).

-

δ ~1.2-2.2 ppm: Complex multiplets, 8H (remaining cyclohexane ring protons).

¹³C NMR:

-

δ ~175-180 ppm: Carboxyl carbon (C=O).

-

δ ~55-60 ppm: Carbon C2 (attached to -NH₃⁺).

-

δ ~45-50 ppm: Carbon C1 (attached to -COOH).

-

δ ~20-35 ppm: Remaining four cyclohexane carbons.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of D₂O in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum (e.g., at 400 MHz).

-

Integrate the signals to confirm the proton count for each resonance.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

-

2D COSY (Correlation Spectroscopy) Acquisition:

-

This experiment reveals which protons are spin-coupled to each other. A cross-peak between the signals for H1 and H2 will confirm their adjacency.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

-

This experiment correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

-

Caption: Workflow illustrating how a suite of NMR experiments provides a complete picture of molecular connectivity.

Absolute Stereochemistry Determination

Expertise & Experience: While NMR can establish the relative stereochemistry (trans), it cannot distinguish between the (1R,2R) and (1S,2S) enantiomers. For this, a technique that is sensitive to chirality is required. Single Crystal X-Ray Diffraction (SC-XRD) is the ultimate arbiter of absolute stereochemistry. However, obtaining suitable single crystals can be challenging. In its absence, chiroptical methods like Circular Dichroism (CD) or chromatographic separation on a chiral stationary phase provide excellent alternatives.

A. Single Crystal X-Ray Diffraction (SC-XRD)

This technique provides an unambiguous three-dimensional map of the electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

Experimental Protocol:

-

Crystallization: Grow single crystals of the compound suitable for X-ray analysis (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling.

-

Data Collection: Mount a crystal on a diffractometer and irradiate it with monochromatic X-rays.

-

Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, yielding the final 3D model. The absolute configuration is typically determined using anomalous dispersion effects (the Flack parameter).

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration. For β-amino acids like this one, specific helical conformations can give rise to characteristic CD spectra.[8]

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Data Acquisition: Record the CD spectrum, typically in the far-UV region (190-250 nm).

-

Data Analysis: Compare the obtained spectrum to that of a known standard or to theoretical predictions to assign the absolute configuration. For oligomers of (S,S)-trans-ACHC, a characteristic CD curve is observed, and the mirror image would be expected for the (R,R) form.[8]

C. Chiral High-Performance Liquid Chromatography (HPLC)

This method separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

Experimental Protocol:

-

Column Selection: Choose an appropriate CSP. Columns based on macrocyclic glycopeptides are often effective for underivatized amino acids.

-

Method Development: Optimize the mobile phase (a mixture of an organic solvent like acetonitrile or methanol and a buffer) to achieve baseline separation of the enantiomers.

-

Analysis: Inject the sample and compare its retention time to that of an authentic standard of the (1R,2R) enantiomer.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By following the logical workflow presented—from confirming the molecular formula by mass spectrometry and identifying functional groups with FT-IR, to mapping the molecular skeleton and relative stereochemistry with a suite of NMR experiments, and finally, to determining the absolute configuration via X-ray crystallography or chiroptical methods—researchers can achieve an unambiguous and robust structural assignment. This rigorous characterization is the essential foundation for any further investigation into the chemical, biological, or pharmaceutical properties of this important chiral building block.

References

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(27), 6407–6419. [Link]

-

Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]

-

James, T. L., & Li, G. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]

-

MolecularCloud. (2023, September 13). What Are Cyclic Amino Acids and Their Applications? Retrieved from [Link]

-

Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000). Circular Dichroism: Principles and Applications. Wiley-VCH. [Link]

-

Protein Metrics. (2024, June 20). Cyclic Peptide Analysis. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Retrieved from [Link]

-

Vass, E., et al. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science, 16(11), 613-20. [Link]

-

PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. Retrieved from [Link]

-

Davis, R., & Regnier, F. E. (2000). Introduction to Mass Spectrometry. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

-

Welzel, P. (2014). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley-VCH. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

-

SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Cyclohexanol, 2-amino-, cis-. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University Department of Chemistry. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. whitman.edu [whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of Enantiopure (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Abstract

Enantiopure (1R,2R)-2-aminocyclohexanecarboxylic acid is a pivotal chiral building block in modern medicinal chemistry and materials science. As a constrained β-amino acid, its defined stereochemistry is fundamental to the conformational control of peptidomimetics, the synthesis of pharmacologically active agents, and the development of novel polymers. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound in high enantiomeric purity. We will delve into the mechanistic rationale behind classical chemical resolution, explore the potential of enzymatic kinetic resolution, and discuss the strategic underpinnings of asymmetric synthesis. Detailed, field-proven protocols are provided for the most practical methods, supported by a critical analysis of their respective advantages and limitations, to equip researchers and drug development professionals with the knowledge to select and execute the optimal synthetic route for their specific application.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a single enantiomer like (1R,2R)-2-aminocyclohexanecarboxylic acid requires a strategy that can effectively differentiate between two mirror-image molecules. The industrial and laboratory-scale production of this compound predominantly relies on three core approaches, each with distinct principles and practical considerations.

-

Asymmetric Synthesis: This "bottom-up" approach constructs the chiral molecule from achiral or prochiral precursors using a chiral influence (catalyst, auxiliary, or reagent) to direct the formation of the desired (1R,2R) stereochemistry. While elegant, developing a robust, high-yielding asymmetric synthesis for this specific target can be complex.

-

Classical Chemical Resolution: This is the most established and widely practiced method for this target. It involves the separation of a pre-synthesized racemic mixture of trans-2-aminocyclohexanecarboxylic acid. The strategy relies on reacting the racemate with an enantiopure resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means, typically fractional crystallization.

-

Enzymatic Kinetic Resolution: This biocatalytic method also starts with a racemic mixture. An enzyme, typically a lipase or protease, is used to selectively catalyze a reaction (e.g., hydrolysis or acylation) on one of the enantiomers at a much faster rate than the other. This allows for the separation of the unreacted, enantiopure starting material from the transformed, undesired enantiomer.

The choice of strategy is often dictated by factors such as scale, cost of reagents, development time, and the required level of enantiopurity. For (1R,2R)-2-aminocyclohexanecarboxylic acid, chemical resolution remains the most practical and economically viable route in many applications.

Caption: High-level overview of synthetic strategies.

The Workhorse Method: Classical Chemical Resolution

This method is founded on a simple yet powerful principle: enantiomers have identical physical properties, but diastereomers do not. By temporarily converting the racemic amino acid into a pair of diastereomeric salts, we can exploit differences in properties like solubility to achieve separation.

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: The resolving agent must be enantiomerically pure, readily available, and inexpensive. For resolving a racemic amine (like our target), a chiral acid is used. Common choices include tartaric acid and mandelic acid. The selection is critical as the efficiency of the resolution depends entirely on the difference in solubility between the two diastereomeric salts formed. A successful pairing will result in one salt being significantly less soluble in a given solvent system, allowing it to crystallize selectively.

-

Solvent System: The solvent is chosen to maximize the solubility difference between the diastereomeric salts. Alcohols, such as ethanol or methanol, often provide a good balance of solubility for the salts while allowing for effective fractional crystallization.

-

Stoichiometry and Temperature: Precise control over the molar ratio of the racemate to the resolving agent is crucial. Temperature control is used to carefully manage the crystallization process, ensuring that only the less soluble diastereomer precipitates, leaving the more soluble one in the mother liquor.

Experimental Protocol: Resolution with (S)-(+)-Mandelic Acid

This protocol is adapted from a highly efficient resolution of a structurally similar substrate, trans-2-(N-benzyl)amino-1-cyclohexanol, and illustrates the key steps applicable to the target amino acid.[1]

Step 1: Formation of Diastereomeric Salts

-

In a suitable reaction vessel, dissolve 1.0 equivalent of racemic trans-2-aminocyclohexanecarboxylic acid in warm ethanol.

-

In a separate vessel, dissolve 0.5 equivalents of (S)-(+)-mandelic acid in a minimal amount of warm ethanol. Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that the salt of the desired enantiomer preferentially crystallizes, leading to higher purity in the first crop.

-

Slowly add the mandelic acid solution to the amino acid solution with gentle stirring.

-

Allow the mixture to cool slowly to room temperature, then further cool in an ice bath (0-5 °C) for several hours to induce crystallization. A white precipitate of the (1R,2R)-amino acid·(S)-mandelic acid salt should form.

Step 2: Isolation of the Diastereomeric Salt

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove any entrained mother liquor containing the more soluble diastereomer.

-

Dry the collected salt. At this stage, the diastereomeric purity can be checked by NMR or melting point, and the enantiomeric excess of the amino acid can be determined on a small sample after liberating the free amine (Step 3).

Step 3: Liberation of the Enantiopure Amino Acid

-

Suspend the dried diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add a base, such as 1M sodium hydroxide (NaOH) solution, dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This deprotonates the mandelic acid, converting it to its water-soluble sodium salt, and liberates the free amino acid.

-

The free (1R,2R)-2-aminocyclohexanecarboxylic acid may precipitate or remain in the aqueous phase depending on its solubility at high pH. The aqueous layer can be separated and the pH carefully adjusted towards the isoelectric point (around pH 6-7) to precipitate the pure amino acid.

-

The resolving agent, (S)-mandelic acid, can be recovered from the initial basic aqueous layer by acidification with HCl, followed by extraction.

Step 4: Racemization and Recycling (Optional but Recommended for Efficiency) The mother liquor from Step 2 contains the enriched (1S,2S)-enantiomer. To avoid discarding half of the starting material, the amino acid can be recovered from this solution and subjected to a racemization procedure (e.g., by heating with a base) to be recycled back into the resolution process, significantly improving the overall process yield.

Caption: Workflow for classical chemical resolution.

The Biocatalytic Approach: Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative to classical resolution. The strategy hinges on the remarkable ability of enzymes to distinguish between enantiomers. For this target, a lipase such as Candida antarctica Lipase B (CAL-B), often immobilized for stability and reuse (Novozym® 435), is an excellent candidate.[2][3][4]

Causality Behind Experimental Choices:

-

Reaction Type: The resolution is typically performed on a derivative, such as the ethyl or methyl ester of the racemic amino acid. The enzyme then selectively hydrolyzes one of the ester enantiomers back to the carboxylic acid. This creates a mixture of an enantiopure ester and an enantiopure acid, which are easily separated due to their different chemical properties (e.g., via acid-base extraction).

-

Enzyme Selection: CAL-B is renowned for its broad substrate scope and high enantioselectivity in resolving amines and alcohols. For many cyclic β-amino esters, it exhibits an extremely high enantioselectivity factor (E > 200), meaning one enantiomer reacts at least 200 times faster than the other.[5]

-

Solvent and Conditions: The reaction is often run in an organic solvent (like THF or MTBE) with a controlled amount of water (or a buffer) to facilitate the hydrolysis. Anhydrous conditions can be used if the reverse reaction, selective acylation of the amine, is desired. Temperature and pH are maintained at the enzyme's optimal activity range.

Conceptual Protocol: CAL-B-Catalyzed Hydrolysis of a Racemic Ester

Step 1: Preparation of Racemic Substrate

-

Synthesize the racemic methyl or ethyl ester of trans-2-aminocyclohexanecarboxylic acid using standard esterification methods (e.g., Fischer esterification with SOCl₂ in the corresponding alcohol).

Step 2: Enzymatic Hydrolysis

-

To a solution of the racemic ester in a suitable solvent (e.g., THF/phosphate buffer mixture), add immobilized CAL-B (e.g., Novozym® 435).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., chiral HPLC) until approximately 50% conversion is reached. Rationale: Stopping at 50% conversion theoretically yields both the unreacted ester and the product acid in perfect enantiomeric excess.

Step 3: Separation and Isolation

-

Remove the enzyme by filtration. The immobilized enzyme can be washed and reused.

-

Extract the reaction mixture with an organic solvent. The unreacted ester will move to the organic phase.

-

Acidify the aqueous phase to precipitate the enantiopure amino acid product, which can be collected by filtration.

-

The enantiopure ester from the organic phase can be hydrolyzed under standard chemical conditions (e.g., acid or base hydrolysis) to yield the other enantiomer of the amino acid if desired.

Caption: Workflow for enzymatic kinetic resolution.

Comparison of Primary Synthetic Strategies

| Feature | Classical Chemical Resolution | Enzymatic Kinetic Resolution | Asymmetric Synthesis |

| Starting Material | Racemic trans-amino acid | Racemic trans-amino acid ester | Achiral/prochiral precursor |

| Key Reagent | Chiral Resolving Agent (e.g., Mandelic Acid) | Enzyme (e.g., CAL-B) | Chiral Catalyst/Auxiliary |

| Theoretical Yield | 50% (up to 100% with racemization/recycle) | 50% (up to 100% with racemization/recycle) | Potentially >90% |

| Enantioselectivity | High (>99% ee often achievable with optimization)[1] | Very High (E-factors >200 are common)[5] | Variable, requires extensive screening and optimization |

| Conditions | Often requires heating/cooling cycles; standard organic solvents | Mild (room temp, neutral pH); often aqueous/organic mix | Can require cryogenic temperatures, inert atmospheres, or sensitive reagents |

| Advantages | Robust, well-established, scalable, cost-effective | High selectivity, "green" reagents, mild conditions, reusable catalyst | High theoretical yield, avoids making the unwanted enantiomer |

| Disadvantages | Max 50% yield per cycle, requires recycling step for efficiency | Requires synthesis of ester derivative, potential for enzyme inhibition/deactivation | High development cost, catalyst sensitivity, may not be available for all targets |

Analytical Validation and Quality Control

Confirming the identity and enantiopurity of the final product is a critical, non-negotiable step. A combination of analytical techniques must be employed.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee).[6] The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to elute at different times. The enantiomeric excess is calculated from the integrated areas of the two resulting peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and overall purity of the compound. To determine enantiomeric purity via NMR, a chiral derivatizing agent or a chiral solvating agent can be used to convert the enantiomers into diastereomeric species, which will exhibit distinct signals in the NMR spectrum.[7]

-

Optical Rotation: Measurement of the specific rotation [α]D using a polarimeter confirms the optical activity of the sample. A value consistent with the literature for the pure enantiomer provides strong evidence of its identity and high enantiopurity.

-

Mass Spectrometry (MS): Provides accurate molecular weight confirmation of the synthesized compound.[1][8]

Conclusion

The synthesis of enantiopure (1R,2R)-2-aminocyclohexanecarboxylic acid is most reliably and economically achieved through the classical chemical resolution of its racemate. This method, particularly when paired with a racemization-recycle loop for the unwanted enantiomer, provides a robust, scalable, and high-purity route suitable for both academic research and industrial drug development. While enzymatic resolution offers an elegant and environmentally benign alternative with exceptional selectivity, it requires an additional substrate derivatization step. Asymmetric synthesis , though offering the highest theoretical efficiency, remains a more complex and less-traveled path for this specific target compared to the resolution of the readily available racemate. The selection of the optimal method will ultimately depend on project-specific goals, but a thorough understanding of these core strategies provides the necessary foundation for making an informed and effective decision.

References

-

(r)- and (s)-mandelic acid. Organic Syntheses Procedure. Available at: [Link]

- Rational enhancement of the enantioselectivity of Candida antarctica lipase B in kinetic resolution of N-(2-ethyl-6-methylphenyl). Vertex AI Search.

-

Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate. Available at: [Link]

-

Barluenga, J., Aznar, F., Ribas, C., & Valdés, C. Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. Available at: [Link]

-

Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed. Available at: [Link]

-

The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. Available at: [Link]

-

Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. Figshare. Available at: [Link]

-

Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. Available at: [Link]

-

Asymmetric synthesis of (1 S,2 R)-2-aminocyclooctanecarboxylic acid. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. Available at: [Link]

-

Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. PubMed. Available at: [Link]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Available at: [Link]

-

Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. ResearchGate. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dc.engconfintl.org [dc.engconfintl.org]

- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Chiral Resolution of trans-2-Aminocyclohexanecarboxylic Acid: From Foundational Principles to Advanced Strategies

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Foreword: The Strategic Importance of Chiral Purity in Advanced Molecular Design

In the landscape of modern drug discovery and materials science, the conformational rigidity and defined stereochemistry of molecular building blocks are paramount. trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) stands out as a pivotal carbocyclic β-amino acid. Its enantiomerically pure forms, (1R,2R)- and (1S,2S)-trans-ACHC, are instrumental in the synthesis of "foldamers"—unnatural oligomers engineered to adopt specific, stable secondary structures, most notably the 14-helix.[1] This predictable folding propensity makes them invaluable for creating novel peptide mimics, bioactive scaffolds, and advanced materials.[1][2][3]

However, many synthetic pathways yield a racemic mixture of trans-ACHC. The separation of these enantiomers is not merely a purification step but a critical enabling process that unlocks the molecule's full potential. This guide provides a comprehensive exploration of the primary methodologies for the chiral resolution of trans-ACHC, grounded in both fundamental chemical principles and field-proven protocols. We will dissect the causality behind experimental choices, offering a robust framework for selecting and optimizing a resolution strategy tailored to your specific laboratory scale, purity requirements, and strategic goals.

Chapter 1: Foundational Concepts in Chiral Resolution

At its core, chiral resolution is the process of separating a racemic mixture—a 1:1 mixture of two enantiomers—into its individual, enantiomerically pure components. Since enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, solubility, chromatographic retention on standard media), direct separation is impossible. The art of resolution lies in introducing a chiral influence to create a diastereomeric interaction, thereby inducing differentiable physical properties. The primary strategies, which we will explore in detail, are classical diastereomeric salt formation, enzymatic kinetic resolution, and direct chromatographic separation.

Figure 1: Core strategies for the separation of a racemic mixture into its constituent enantiomers.

Chapter 2: The Cornerstone Technique: Classical Resolution via Diastereomeric Salt Formation

This method remains the workhorse for large-scale industrial resolutions due to its cost-effectiveness and scalability. The strategy is elegantly simple: an acidic or basic racemate is reacted with an enantiomerically pure resolving agent of the opposite nature to form a pair of diastereomeric salts.[4] These salts, unlike the original enantiomers, have distinct crystal lattice energies and solubilities, allowing one to be selectively crystallized from a suitable solvent system.

Causality Behind the Method: The formation of a salt involves intimate ionic and hydrogen-bonding interactions between the racemate and the resolving agent. The differing three-dimensional arrangements of the diastereomeric pairs result in a less-symmetrical, "poorer" fit for the more soluble salt within a crystal lattice, while the less soluble salt packs more efficiently, favoring its crystallization.

For trans-ACHC, which possesses both a basic amino group and an acidic carboxylic acid group, resolution can be approached in two ways:

-

Resolution as an Acid: The carboxylic acid moiety is reacted with a chiral base (e.g., (S)-1-phenylethylamine, quinine, brucine).

-

Resolution as a Base: The amino group is reacted with a chiral acid (e.g., tartaric acid, mandelic acid).

To prevent the formation of complex zwitterionic salts and improve crystallinity, the non-participating functional group is often protected. For instance, protecting the amino group with a benzoyl (Bz) or benzyloxycarbonyl (Cbz) group allows the resulting N-protected acid to be cleanly resolved with a chiral base.[1]

Workflow: Diastereomeric Salt Formation

Figure 2: Workflow for chiral resolution by diastereomeric salt formation and fractional crystallization.

Protocol: Resolution of N-Benzoyl-trans-ACHC with (S)-(-)-1-Phenylethylamine

This protocol is a representative methodology based on established principles for resolving N-acylated amino acids and cyclic carboxylic acids.[1][5] Optimization of solvent, temperature, and stoichiometry is critical for success.

1. Preparation of Racemic Substrate (N-Benzoyl-trans-ACHC): a. Dissolve racemic trans-2-aminocyclohexanecarboxylic acid in 2 M NaOH(aq). Cool the solution to 0-5 °C in an ice bath. b. Add benzoyl chloride dropwise while vigorously stirring and maintaining the pH between 9-10 by simultaneous addition of 2 M NaOH. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. d. Acidify the solution with concentrated HCl to pH ~2. A white precipitate of N-benzoyl-trans-ACHC will form. e. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Confirm identity and purity via NMR and melting point.

2. Diastereomeric Salt Formation and Crystallization: a. In a suitable flask, dissolve 1.0 equivalent of racemic N-benzoyl-trans-ACHC in a minimal amount of hot methanol or ethanol. b. In a separate container, dissolve 0.5 equivalents of (S)-(-)-1-phenylethylamine in a small amount of the same solvent. Rationale: Using 0.5 equivalents ensures that only one enantiomer can fully precipitate as a salt, maximizing the efficiency of the first crystallization. c. Slowly add the amine solution to the hot acid solution with stirring. d. Allow the solution to cool slowly to room temperature, then transfer to 4 °C and leave undisturbed for 12-24 hours to facilitate crystallization. e. Collect the crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals sparingly with a small amount of cold solvent. This is Fraction 1 . f. The mother liquor contains the more soluble diastereomeric salt.

3. Liberation of the Enantiomer and Purity Assessment: a. Suspend the crystals from Fraction 1 in water and add 2 M HCl until the pH is ~2. b. The N-benzoyl-trans-ACHC enantiomer will precipitate. The protonated resolving agent will remain in the aqueous phase. c. Filter, wash with water, and dry the solid. d. Determine the optical rotation and/or calculate the enantiomeric excess (ee) using chiral HPLC to assess the purity. e. If the desired ee is not achieved, the salt can be recrystallized from the same solvent system before the acidification step.[4]

4. Recovery of the Second Enantiomer: a. Take the mother liquor from step 2f, evaporate the solvent, and liberate the acid as described in step 3. This will yield an acid enriched in the other enantiomer. This material can be further purified or resolved using an enantiomeric resolving agent (e.g., (R)-(+)-1-phenylethylamine).

| Parameter | Description | Rationale & Expert Insight |

| Resolving Agent | Chiral amine (e.g., (S)-phenylethylamine) or chiral acid (e.g., dibenzoyl-L-tartaric acid). | The choice is critical. An ideal agent forms a well-defined, crystalline salt with one diastereomer while the other remains in solution. Preliminary screening of several agents and solvents is highly recommended. |

| Solvent | Typically alcohols (Methanol, Ethanol, Isopropanol) or aqueous mixtures. | The solvent must provide a significant solubility differential between the two diastereomeric salts. A solvent in which both salts are moderately soluble when hot but one is sparingly soluble when cold is ideal. |

| Stoichiometry | 0.5 - 1.0 equivalents of resolving agent. | Starting with 0.5 eq. can be more efficient, as it targets the precipitation of only one diastereomer's salt, leaving the other enantiomer behind as the free acid. |

| Temperature | Slow, controlled cooling from boiling to 0-4 °C. | Rapid cooling can trap impurities and lead to the co-precipitation of both diastereomers, resulting in low optical purity. |

Chapter 3: The "Green" Alternative: Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally benign approach to chiral resolution. The core principle of kinetic resolution is that an enzyme will catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other.[6] For trans-ACHC, a common strategy involves the enantioselective hydrolysis of a racemic ester derivative by a lipase, such as Candida antarctica Lipase B (CAL-B).[7][8]

Causality Behind the Method: The enzyme's active site is an intricate, chiral 3D environment. One enantiomer of the substrate fits perfectly into this site, allowing for efficient catalysis (e.g., hydrolysis). The other enantiomer fits poorly, resulting in a drastically slower or non-existent reaction rate. This rate difference allows for the separation of the fast-reacting enantiomer (which is converted into a new product, the acid) from the slow-reacting enantiomer (which remains as the starting material, the ester). The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[6]

Workflow: Enzymatic Kinetic Resolution

Sources

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy trans-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [smolecule.com]

- 4. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 5. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic data for (1R,2R)-2-aminocyclohexanecarboxylic acid hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of (1R,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

Introduction

(1R,2R)-2-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid, a class of compounds that has garnered significant interest in medicinal chemistry and materials science. Oligomers of such β-amino acids, known as β-peptides, can form stable, predictable secondary structures like helices and sheets, making them valuable foldamers for mimicking biological peptides and designing novel molecular architectures[1]. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use as a building block in synthetic applications.

Accurate and comprehensive structural elucidation is the bedrock of chemical research and development. For a chiral molecule like this compound, spectroscopic analysis is indispensable not only for confirming its covalent structure but also for ensuring its stereochemical integrity. This guide provides a detailed examination of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for researchers in organic synthesis, drug discovery, and materials science.

Molecular Identity and Physicochemical Properties

The first step in any analytical workflow is to establish the fundamental properties of the target compound. The hydrochloride salt ensures that the amino group is protonated, which significantly influences its spectroscopic behavior.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | (1R,2R)-2-Aminocyclohexane-1-carboxylic acid HCl | PubChem |

| Molecular Formula | C₇H₁₄ClNO₂ | - |

| Molecular Weight | 179.64 g/mol | - |

| CAS Number | 26685-83-6 (for the parent (1R,2R) isomer) | TCI Chemicals |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemical relationships of hydrogen atoms.

Causality in Experimental Design

The choice of solvent is the most critical parameter in acquiring a meaningful ¹H NMR spectrum for an amino acid hydrochloride. Deuterated water (D₂O) is a common choice due to the compound's solubility. However, the acidic proton of the carboxylic acid (–COOH) and the protons of the ammonium group (–NH₃⁺) will rapidly exchange with deuterium, causing their signals to broaden and often disappear from the spectrum. To observe these exchangeable protons, a non-protic polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred alternative. The following protocol assumes the use of DMSO-d₆ to enable the characterization of all protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.[2]

-

Data Acquisition: Acquire the spectrum at a controlled temperature (e.g., 298 K). Key acquisition parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-13 ppm), and a relaxation delay of at least 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the signals to determine the relative number of protons for each resonance.

¹H NMR Data Summary (Predicted in DMSO-d₆)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | ~12.5 | Broad singlet | 1H | COOH |

| Hₑ | ~8.4 | Broad singlet | 3H | -NH₃ ⁺ |

| Hc | ~3.1 | Multiplet | 1H | H-C -NH₃⁺ (C2) |

| Hₙ | ~2.4 | Multiplet | 1H | H-C -COOH (C1) |

| Hₖ | ~1.2 - 2.0 | Multiplet | 8H | Cyclohexane ring CH₂ (C3, C4, C5, C6) |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (Hₐ): The most downfield signal, typically appearing as a very broad singlet above 12 ppm, is characteristic of the acidic carboxylic acid proton. Its broadness is due to hydrogen bonding and potential slow exchange with trace water in the solvent.

-

Ammonium Protons (Hₑ): The three protons of the ammonium group (–NH₃⁺) are expected to appear as a broad signal around 8-9 ppm. The positive charge on the nitrogen atom strongly deshields these protons. Their broadness is a result of quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange.

-

Methine Protons (Hc, Hₙ): The protons on the carbons bearing the amino and carboxyl groups (C1 and C2) are methines and are shifted downfield due to the electron-withdrawing effects of these substituents. The proton at C2 (Hc), adjacent to the highly electronegative ammonium group, is expected to be further downfield than the proton at C1 (Hₙ). Their multiplicities will be complex due to coupling with each other and with the adjacent methylene protons on the ring. The trans relationship between these two protons is a key stereochemical feature that influences their coupling constant.

-

Cyclohexane Methylene Protons (Hₖ): The remaining eight protons on the cyclohexane ring appear as a complex series of overlapping multiplets in the aliphatic region (1.2-2.0 ppm). The axial and equatorial protons on each carbon are chemically non-equivalent and will show distinct signals and coupling patterns, further complicating this region.

Workflow Visualization: ¹H NMR Analysis

Caption: Workflow for ¹³C NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Experimental Design

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred over the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (e.g., diamond or germanium).

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands and assign them to specific functional groups.

FT-IR Data Summary (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O–H Stretch | Carboxylic Acid | Strong, very broad |

| ~3000 | N–H Stretch | Ammonium (–NH₃⁺) | Medium, broad (overlaps O-H) |

| 2950 - 2850 | C–H Stretch | Aliphatic (Cyclohexane) | Medium-Strong, sharp |

| ~1720 | C=O Stretch | Carboxylic Acid | Strong, sharp |

| ~1600 & ~1500 | N–H Bend | Ammonium (–NH₃⁺) | Medium |

| ~1250 | C–O Stretch | Carboxylic Acid | Medium |

Interpretation of the FT-IR Spectrum

-

O–H and N–H Stretching Region (3300-2500 cm⁻¹): This region will be dominated by a very broad and intense absorption band characteristic of the hydrogen-bonded O–H group in the carboxylic acid dimer.[3] Superimposed on this broad feature will be the N–H stretching vibrations of the ammonium group and the sharper C–H stretches of the cyclohexane ring.[4]

-

C=O Stretching Region (~1720 cm⁻¹): A strong, sharp absorption band around 1720 cm⁻¹ is the unmistakable signature of the carbonyl (C=O) group in the carboxylic acid.[3][5] Its position confirms the presence of the acid functionality.

-

N–H Bending Region (~1600-1500 cm⁻¹): The bending vibrations (scissoring and asymmetric) of the –NH₃⁺ group typically appear in this region as one or two medium-intensity bands.[6]

-